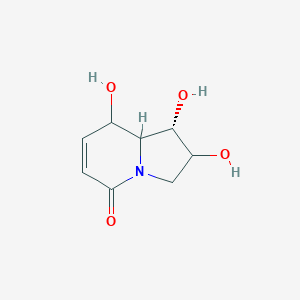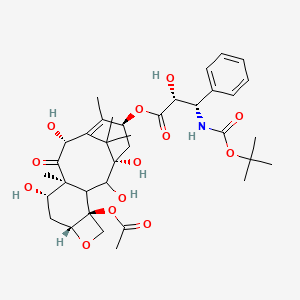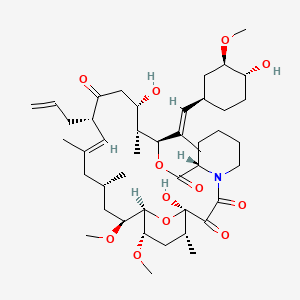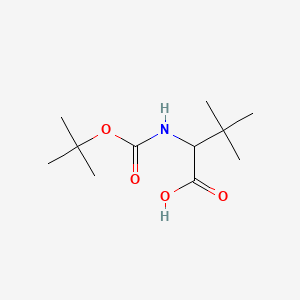
2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid and related compounds involves various strategies aimed at introducing the Boc protecting group into amino acids. For example, a study described the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, highlighting methods to achieve cis or trans acids through reaction condition adjustments and optical resolution techniques (Bakonyi et al., 2013). Similarly, the synthesis of N-[(tert-Butoxy)carbonyl]-3-(9,10-dihydro-9-oxoacridin-2-yl)-L-alanine showcases the creation of a new, highly fluorescent amino acid derivative, emphasizing the versatility of Boc-protected amino acids in peptide studies (Szymańska et al., 2003).
Molecular Structure Analysis
The molecular structure of Boc-protected amino acids features the tert-butoxycarbonyl group attached to the nitrogen of an amino acid, providing steric bulk and resistance to acidic conditions. This structural attribute is crucial for its utility in peptide synthesis, where selective deprotection is often required. The crystal and molecular structure analysis of similar compounds, such as (1SR, 2RS)-1-[N-tert-butoxycarbonyl)amino]-2-hydroxymethylcylopropane-1-carboxylic acid, provides insights into the conformational preferences and stability conferred by the Boc group (Cetina et al., 2003).
Chemical Reactions and Properties
The tert-butoxycarbonyl group is known for its ease of introduction and removal under mild conditions, making it ideal for protecting amino acids during synthesis. It is cleaved with acids like trifluoroacetic acid (TFA) without affecting other sensitive functional groups. The method for the nonaqueous determination of the Boc group in amino acid and peptide derivatives, using perchloric acid in acetic acid, highlights the group's quantitative cleavage and the precision in measuring its presence (Ehrlich-Rogozinski, 1974).
Physical Properties Analysis
The physical properties of Boc-protected amino acids, such as solubility and crystallinity, are significantly influenced by the tert-butoxycarbonyl group. These properties are critical in the purification and characterization of synthesized compounds. The analysis of amino acids by gas-liquid chromatography as tert.-butyldimethylsilyl derivatives demonstrates the utility of derivatization for analytical purposes, showcasing the impact of protection strategies on physical properties (MacKenzie et al., 1987).
Chemical Properties Analysis
Boc-protected amino acids exhibit unique chemical properties that facilitate their use in complex peptide synthesis protocols. The stability of the Boc group towards catalytic hydrogenation and its resistance to basic conditions make it an invaluable tool for protecting amino groups during the synthesis of multifunctional targets. The efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates from natural or protected L-amino acids further exemplifies the chemical versatility of Boc-protected amino acids (Koseki et al., 2011).
Wissenschaftliche Forschungsanwendungen
1. Dipeptide Synthesis
- Summary of Application: This compound is used in the synthesis of dipeptides. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents .
- Methods of Application: A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared. The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
- Results or Outcomes: The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents. The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
2. Deprotection of Boc Amino Acids and Peptides
- Summary of Application: This compound is used in the deprotection of Boc amino acids and peptides at high temperatures using a thermally stable Ionic Liquid .
- Methods of Application: A method for high temperature Boc deprotection of amino acid and peptides in a phosphonium ionic liquid is described. The ionic liquid had low viscosity, high thermal stability and demonstrated catalytic effect .
Safety And Hazards
The safety and hazards associated with Boc-protected amino acids depend on the specific compound. However, they should be handled with care, as they can be hazardous5.
Zukünftige Richtungen
Future research in this area could involve the development of new methods for the synthesis and deprotection of Boc-protected amino acids, as well as their application in the synthesis of complex peptides and proteins2.
Please note that this information is general and may not apply specifically to “2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid”. For more specific information, please refer to the relevant literature or consult a chemical expert.
Eigenschaften
IUPAC Name |
3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)7(8(13)14)12-9(15)16-11(4,5)6/h7H,1-6H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFZIPCTFBPFLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00937706 | |
| Record name | N-[tert-Butoxy(hydroxy)methylidene]-3-methylvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00937706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid | |
CAS RN |
169870-82-0 | |
| Record name | N-[tert-Butoxy(hydroxy)methylidene]-3-methylvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00937706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



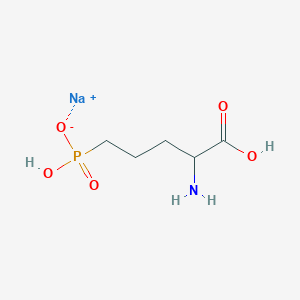
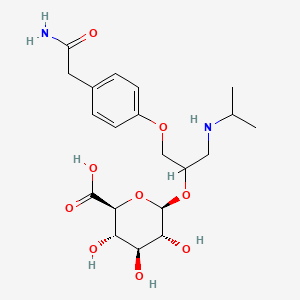
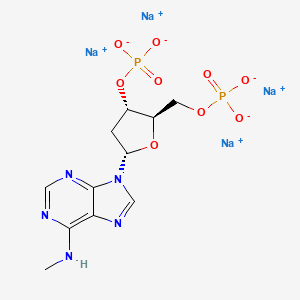
![(13aS)-12,13,13a,14-Tetrahydro-2,3,6,7-tetramethoxydibenzo[f,h]pyrrolo[1,2-b]isoquino](/img/no-structure.png)
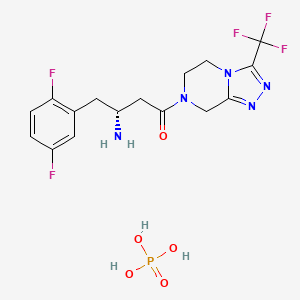
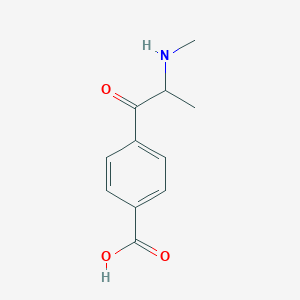
![2-[2-[4-[(5S)-5-[[(5-chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]anilino]ethoxy]acetic acid;hydrochloride](/img/structure/B1141312.png)
